molecular formula C6H14NO8P B8541449 Glucosamine 6-phosphate CAS No. 55722-81-1

Glucosamine 6-phosphate

Cat. No.: B8541449
CAS No.: 55722-81-1
M. Wt: 259.15 g/mol
InChI Key: XHMJOUIAFHJHBW-UKFBFLRUSA-N
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Description

Glucosamine 6-Phosphate is a naturally occurring monosaccharide derivative that plays a crucial role in the hexosamine biosynthesis pathway. It is an amino sugar with the molecular formula C(6)H({14})NO(_8)P. This compound is essential for the synthesis of glycosaminoglycans, which are vital components of cartilage and other connective tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glucosamine 6-Phosphate can be synthesized through the enzymatic reaction of fructose 6-phosphate and glutamine, catalyzed by the enzyme glucosamine-6-phosphate synthase. This reaction occurs under physiological conditions, typically at a pH of around 7.4 and a temperature of 37°C .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the enzyme glucosamine-6-phosphate synthase, thereby increasing the yield of the desired product. The fermentation process is followed by purification steps to isolate and refine the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of glucosaminic acid derivatives.

    Reduction: Reduction reactions can convert this compound into glucosamine, a simpler amino sugar.

    Substitution: This compound can participate in substitution reactions where the amino group is replaced by other functional groups, leading to various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H(_2)O(_2)), potassium permanganate (KMnO(_4)).

    Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

    Oxidation Products: Glucosaminic acid.

    Reduction Products: Glucosamine.

    Substitution Products: N-acetylglucosamine, N-alkylglucosamine.

Scientific Research Applications

Glucosamine 6-Phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various glycosaminoglycans and other complex carbohydrates.

    Biology: This compound is crucial for studying cellular metabolism and the role of amino sugars in cell signaling pathways.

    Medicine: this compound is investigated for its potential therapeutic effects in treating osteoarthritis and other joint disorders due to its role in cartilage synthesis.

    Industry: It is used in the production of dietary supplements and as a biochemical reagent in various industrial processes.

Mechanism of Action

Glucosamine 6-Phosphate exerts its effects primarily through its involvement in the hexosamine biosynthesis pathway. It serves as a substrate for the synthesis of glycosaminoglycans, which are essential for maintaining the structural integrity of cartilage and other connective tissues. The compound also plays a role in cellular signaling by modulating the activity of various enzymes and transcription factors involved in metabolic pathways.

Comparison with Similar Compounds

    Glucosamine: A simpler amino sugar that lacks the phosphate group.

    N-Acetylglucosamine: A derivative of glucosamine with an acetyl group attached to the amino group.

    Glucosamine 1-Phosphate: Another phosphorylated form of glucosamine, but with the phosphate group attached to the first carbon atom.

Uniqueness: Glucosamine 6-Phosphate is unique due to its specific role in the hexosamine biosynthesis pathway and its involvement in the synthesis of glycosaminoglycans. Unlike its analogs, it directly participates in the formation of essential structural components of connective tissues, making it a critical compound in both biological and medical research.

Properties

CAS No.

55722-81-1

Molecular Formula

C6H14NO8P

Molecular Weight

259.15 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C6H14NO8P/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4-,5-,6+/m1/s1

InChI Key

XHMJOUIAFHJHBW-UKFBFLRUSA-N

SMILES

C(C1C(C(C(C(O1)O)N)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)OP(=O)(O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glucosamine 6-phosphate
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Glucosamine 6-phosphate

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